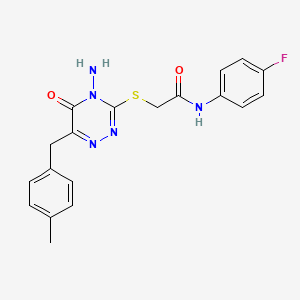

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O2S/c1-12-2-4-13(5-3-12)10-16-18(27)25(21)19(24-23-16)28-11-17(26)22-15-8-6-14(20)7-9-15/h2-9H,10-11,21H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQVLDFNDDJXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a novel organic molecule that exhibits significant potential for various biological activities. It incorporates a triazine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

The molecular formula of the compound is , with a molecular weight of approximately 399.4 g/mol. The structure features multiple functional groups, including an amide and a thioether, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.4 g/mol |

| CAS Number | 886963-82-2 |

Biological Activity Overview

Research indicates that compounds with triazine rings often exhibit significant biological activities such as anticancer, antibacterial, and anti-inflammatory effects. The presence of the amino group in this compound may enhance interactions with biological targets.

Anticancer Activity

Studies suggest that triazine derivatives can act as cytotoxic agents against various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective cytotoxicity against human acute lymphoblastic leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cells. The compound's structure suggests it may possess similar properties due to its ability to intercalate DNA and inhibit proteins like Bcl-2.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- DNA Intercalation : The triazine moiety may allow the compound to insert itself between base pairs in DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The amino group can enhance binding to specific enzymes or receptors involved in disease pathways.

- Reactive Oxygen Species (ROS) Generation : Some triazine derivatives are known to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of similar compounds:

- Cytotoxicity Studies : Research on phenanthro-triazine derivatives revealed significant cytotoxic effects against MOLT-4 cells with IC50 values ranging from 7.1 μM to 15.4 μM for various derivatives . This suggests that modifications in structure can lead to enhanced activity.

- Antimicrobial Testing : Triazine derivatives have been tested against multiple bacterial strains with promising results . These findings highlight the potential for developing new antibacterial agents based on the triazine scaffold.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

The compound can be synthesized via coupling reactions between thiol-containing triazinone intermediates and activated acetamide derivatives. A typical approach involves:

- Step 1 : Preparation of the 4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol intermediate using hydrazide fusion reactions (e.g., reacting with 2-(4-methylbenzyl)acetohydrazide under basic conditions) .

- Step 2 : Thioether formation via nucleophilic substitution with N-(4-fluorophenyl)chloroacetamide.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylbenzyl, fluorophenyl) and thioether linkage.

- IR : Validate carbonyl (C=O, ~1670–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]+ and fragmentation patterns .

Q. How should initial pharmacological screening be designed for this compound?

- Target Selection : Prioritize kinases or enzymes relevant to triazinone derivatives (e.g., antimicrobial or anticancer targets).

- Assays : Use enzyme inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay) across multiple cell lines. Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure, and what challenges arise?

- Methodology : Co-crystallize the compound with a suitable solvent (e.g., DMSO) and collect diffraction data using synchrotron radiation. Refine structures with SHELXL, focusing on hydrogen bonding and torsion angles .

- Challenges : Low crystal quality due to flexible thioether bonds; mitigate by screening crystallization conditions (e.g., varying pH, temperature) .

Q. What computational strategies optimize reaction yields and selectivity?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., thioether bond formation).

- Reaction Path Screening : Apply ICReDD’s workflow to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across studies?

- Data Analysis : Perform meta-analysis of IC₅₀ values, adjusting for variables like assay conditions (pH, temperature) and cell line genetic backgrounds.

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out off-target effects .

Q. What strategies validate the compound’s structure when spectral data is ambiguous?

- Multi-Technique Cross-Validation : Combine X-ray crystallography with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Isotopic Labeling : Synthesize deuterated analogs to clarify hydrogen bonding patterns in IR and NMR .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Key Substituents : Test analogs with variations in:

- 4-Methylbenzyl group : Replace with halogenated or electron-withdrawing groups to modulate lipophilicity.

- Fluorophenyl moiety : Compare with chlorophenyl or trifluoromethylphenyl for steric/electronic effects.

- Biological Testing : Screen analogs against a panel of disease-relevant targets (e.g., EGFR kinase, bacterial efflux pumps) to identify critical pharmacophores .

Data Contradiction and Validation Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.